2,2',4,4'-Tetrachlorobiphenyl

Toxicokinetics Tissue distribution Insect bioaccumulation model

2,2′,4,4′-Tetrachlorobiphenyl (PCB‑47, CAS 53469‑21‑9, also indexed as 2437‑79‑8) is a di‑ortho‑substituted, non‑coplanar tetrachlorobiphenyl congener belonging to the polychlorinated biphenyl (PCB) family. It is a synthetic, lipophilic persistent organic pollutant composed of two phenyl rings chlorinated at the 2,2′ and 4,4′ positions, with a molecular weight of 292.0 g/mol and a computed logP (XLogP3) of 6.3.

Molecular Formula C12H6Cl4
Molecular Weight 292 g/mol
CAS No. 53469-21-9
Cat. No. B165808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',4,4'-Tetrachlorobiphenyl
CAS53469-21-9
Synonyms2,2',4,4'-TeCB
2,2',4,4'-tetrachlorobiphenyl
2,4,2',4'-TCB
2,4,2',4'-tetrachlorobiphenyl
24-TCB
Molecular FormulaC12H6Cl4
Molecular Weight292 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C12H6Cl4/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H
InChIKeyALFHIHDQSYXSGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2016)
1.85e-07 M
2.08e-07 M
Solubility in water varies because Aroclors are variable mixtures.
In water, 703 ppb
In water, 240 ug/L at 25 °C
In water, 0.10 mg/L at 24 °C
In water, 0.27 mg/L at 20 °C
Insoluble

Structure & Identifiers


Interactive Chemical Structure Model





2,2′,4,4′-Tetrachlorobiphenyl (PCB‑47) Procurement Specification: Congener Identity and Baseline Physicochemical Properties


2,2′,4,4′-Tetrachlorobiphenyl (PCB‑47, CAS 53469‑21‑9, also indexed as 2437‑79‑8) is a di‑ortho‑substituted, non‑coplanar tetrachlorobiphenyl congener belonging to the polychlorinated biphenyl (PCB) family [1]. It is a synthetic, lipophilic persistent organic pollutant composed of two phenyl rings chlorinated at the 2,2′ and 4,4′ positions, with a molecular weight of 292.0 g/mol and a computed logP (XLogP3) of 6.3 [1]. PCB‑47 is produced unintentionally during silicone rubber manufacturing with bis(2,4‑dichlorobenzoyl) peroxide cross‑linking agents, making it a process‑specific marker congener distinct from legacy Aroclor‑derived PCBs [2].

Why Generic 'Tetrachlorobiphenyl' Specification Fails: Ortho‑Substitution Drives 2,2′,4,4′-Tetrachlorobiphenyl (PCB‑47) Behavior


Substituting one tetrachlorobiphenyl congener for another is analytically and toxicologically indefensible because the position of chlorine substitution—particularly ortho‑substitution—dictates molecular planarity, receptor interaction, partitioning behavior, and metabolic fate. PCB‑47 (2,2′‑dichloro, di‑ortho) is a non‑coplanar congener whose twisted biphenyl conformation produces toxicokinetic and toxicodynamic profiles that diverge dramatically from its coplanar non‑ortho isomer PCB‑77 (3,3′,4,4′‑tetrachlorobiphenyl) [1]. These differences manifest in tissue‑specific distribution, elimination half‑life, comparative ecotoxicity, and neurotoxicity, making congener‑level identity essential for any study requiring reproducible exposure, risk assessment, or analytical calibration [2].

2,2′,4,4′-Tetrachlorobiphenyl (PCB‑47) Quantitative Differentiation Evidence: Head‑to‑Head Data for Procurement Decisions


Tissue Distribution Divergence: PCB‑47 Rapidly Penetrates Abdomen and Gonads While Coplanar PCB‑77 Concentrates in Head and Thorax

In a head‑to‑head toxicokinetic study in house crickets (Acheta domesticus), PCB‑47 (di‑ortho, non‑coplanar) demonstrated more rapid penetration and excretion compared to PCB‑77 (non‑ortho, coplanar). PCB‑47 exhibited high affinity for abdomen, gut, and gonads, whereas PCB‑77 preferentially accumulated in head and thorax. These tissue‑specific distribution differences are attributed to steric factors associated with coplanarity rather than lipophilicity alone [1].

Toxicokinetics Tissue distribution Insect bioaccumulation model

Elimination Half‑Life in Mammals: PCB‑47 Exhibits ∼2‑4× Longer Half‑Life Than PCB‑77 and ∼7‑14× Longer Than Trichlorinated PCB‑18

In a controlled IV dosing study in prepubertal Sprague‑Dawley rats, PCB‑47 exhibited an elimination half‑life of 351–672 hours, compared to 152–186 hours for PCB‑77 and 37.5–49.2 hours for PCB‑18. Cumulative 72‑hour total excretion (urinary + fecal) was only 7–10% of the administered dose for PCB‑47, versus 22–25% for PCB‑77 and 51–62% for PCB‑18. PCB‑47 also showed preferential accumulation in adipose tissues (subcutaneous fat > mesenteric fat) [1].

Pharmacokinetics Elimination half-life Mammalian metabolism

Developmental Toxicity in Invertebrates: PCB‑47 Is ≥4‑Fold More Potent Than Coplanar PCB‑77 in Sea Urchin Embryo Assays, Contradicting Mammalian TEQ Predictions

In a 72‑hour sea urchin embryo development assay, body‑burden‑based EC50 values revealed that PCB‑47 (di‑ortho, non‑coplanar) was at least 4‑fold more toxic than PCB‑77 (non‑ortho, coplanar), with EC50s of 15.7–47 mmol/kg and >72.5–>218 mmol/kg, respectively. Using mitotic activity as a cytogenetic endpoint, PCB‑47 remained the most potent (EC50 < 16 mmol/kg), exceeding PCB‑77 (EC50 = 30 mmol/kg) and PCB‑153 (EC50 = 67 mmol/kg). This potency ranking contradicts structure‑activity predictions from the mammalian‑based Toxic Equivalency (TEQ) approach [1].

Developmental toxicity Ecotoxicology Sea urchin embryo assay

Neurotoxic Potency Differentiation: PCB‑47 Is the Most Potent GABA(A) Receptor Agonist Among Tested PCB Congeners, Yet Spares Hippocampal LTP Versus PCB‑77

In a comparative in vitro study on human GABA(A) and α4β2 nicotinic acetylcholine receptors expressed in Xenopus oocytes, PCB‑47 was identified as the most potent GABA(A) receptor (partial) agonist among tested PCB congeners [1]. However, in an in vivo rat study of prenatal exposure, PCB‑77 significantly inhibited long‑term potentiation (LTP) in visual cortex slices (postnatal days 11–19), while PCB‑47 was much less effective at producing the same neurodevelopmental impairment [2]. These contrasting findings underscore that potency is endpoint‑specific and cannot be extrapolated across neurotoxicity mechanisms.

Neurotoxicity GABA(A) receptor Long-term potentiation

Occupational Exposure Specificity: PCB‑47 Is a Process‑Specific Marker for Silicone Rubber Production, Distinguishable from Co‑Occurring Tetrachlorobiphenyls PCB‑51 and PCB‑68 by Validated GC‑ECD

The German MAK Commission has published a validated GC‑ECD method specifically for the determination of PCB‑47, PCB‑51, and PCB‑68 in workplace air over a concentration range of 0.16 to 0.62 μg/m³ per congener. These three tetrachlorobiphenyls are generated exclusively during silicone rubber production using bis(2,4‑dichlorobenzoyl) peroxide cross‑linking and are not components of legacy Aroclor mixtures [1]. In biomonitoring of silicone rubber workers, maximum plasma levels for PCB‑47 reached 2.56 μg/L, while PCB‑51 was undetectable in any plasma sample, demonstrating differential human body burden even under identical exposure scenarios [2]. The method achieves a limit of quantification of 0.11 μg/m³ (240 L air sample), mean recovery of 96%, and expanded uncertainty of 22–24% [1].

Occupational hygiene Analytical method validation Workplace air monitoring

Atmospheric Lifetime: PCB‑47 Has a Calculated OH‑Radical‑Initiated Atmospheric Lifetime of 9.1 Days, Enabling Medium‑Range Transport Potential Differentiated from Higher Chlorinated Congeners

Quantum chemical calculations (RRKM theory) of the OH‑radical‑initiated atmospheric oxidation of PCB‑47 yield a total rate constant of 1.27 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K, corresponding to an atmospheric lifetime of approximately 9.1 days [1]. By comparison with literature values, this is shorter than the estimated atmospheric lifetime of higher‑chlorinated congeners (e.g., PCB‑153 with a reported environmental half‑life range of 0.9–47 years) [2], but long enough to permit medium‑range atmospheric transport. The degradation proceeds via OH‑addition at the C3 and C5 positions, with water molecules playing a catalytic role in the reaction pathway [1].

Atmospheric chemistry Persistence Long-range transport

High‑Value Application Scenarios for 2,2′,4,4′-Tetrachlorobiphenyl (PCB‑47): Where Congener‑Specific Selection Is Mandatory


Marine Ecotoxicological Risk Assessment Requiring Invertebrate‑Specific Toxicity Data (Sea Urchin Embryo Model)

When conducting marine sediment or water column toxicity assessments using echinoderm embryo development assays, PCB‑47 must be specifically sourced because the congener is ≥4‑fold more toxic than its coplanar isomer PCB‑77 (EC50 15.7–47 vs. >72.5–>218 mmol/kg) and contradicts the mammalian TEQ approach that underpredicts its hazard [1]. Use of PCB‑77 or a generic 'tetrachlorobiphenyl' standard would underestimate developmental toxicity in invertebrate test systems, leading to flawed ecological risk conclusions.

Occupational Biomonitoring in Silicone Rubber Manufacturing Facilities

PCB‑47 is a process‑specific contaminant generated during bis(2,4‑dichlorobenzoyl) peroxide‑initiated silicone cross‑linking. Its validated GC‑ECD analytical method (LOQ 0.11 μg/m³, recovery 96%, uncertainty 22–24%) and measurable plasma levels in exposed workers (max 2.56 μg/L) make it the preferred biomonitoring congener, as co‑emitted PCB‑51 is undetectable in human plasma and PCB‑68 shows >6‑fold lower levels [2]. Laboratories must procure PCB‑47 analytical reference material (certified to ISO 17034) for calibration, as the congener is absent from standard Aroclor‑based calibration mixtures [2].

Neurotoxicity Mechanism‑of‑Action Studies Requiring Differentiated GABA(A) vs. Synaptic Plasticity Endpoints

PCB‑47 has been identified as the most potent GABA(A) receptor partial agonist among tested PCBs in vitro [3], yet it produces minimal inhibition of long‑term potentiation (LTP) in developing rat visual cortex compared to PCB‑77 [4]. Researchers investigating neurotoxic mechanisms must select PCB‑47 specifically when the hypothesis concerns GABA(A) receptor modulation, while PCB‑77 should be chosen for studies of synaptic plasticity disruption. Interchanging these congeners could mask or conflate distinct neurotoxic pathways.

Mammalian Pharmacokinetic Modeling Requiring Long‑Half‑Life Congener Input Parameters

For physiologically based pharmacokinetic (PBPK) models requiring input parameters for persistent, adipose‑sequestering PCBs, PCB‑47 provides a well‑characterized data set: elimination half‑life of 351–672 hours, 72‑h cumulative excretion of only 7–10%, and preferential adipose accumulation (subcutaneous > mesenteric fat) in Sprague‑Dawley rats [5]. These parameters are distinct from PCB‑77 (t½ 152–186 h, excretion 22–25%) and PCB‑18 (t½ 37.5–49.2 h, excretion 51–62%), making PCB‑47 essential for modeling the behavior of di‑ortho‑substituted tetrachlorobiphenyls in mammalian systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2',4,4'-Tetrachlorobiphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.